ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate

Description

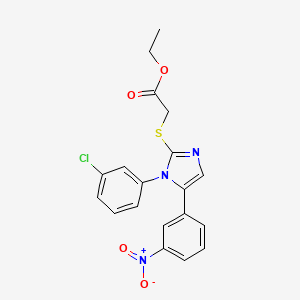

Ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic imidazole derivative featuring a 1,5-disubstituted imidazole core. The molecule contains:

- A 1-(3-chlorophenyl) group at position 1 of the imidazole ring.

- A 5-(3-nitrophenyl) group at position 5.

- A thioacetate ester (-S-CH2-COOEt) at position 2.

Properties

IUPAC Name |

ethyl 2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S/c1-2-27-18(24)12-28-19-21-11-17(13-5-3-8-16(9-13)23(25)26)22(19)15-7-4-6-14(20)10-15/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOFJRCZAFXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction for 1,5-Diarylimidazole Formation

The 1,5-diarylimidazole scaffold is synthesized via a modified Debus-Radziszewski reaction. A mixture of glyoxal (40% aqueous), ammonium acetate, 3-chlorobenzaldehyde, and 3-nitrobenzaldehyde in ethanol is refluxed at 80°C for 12 hours. The reaction proceeds through imine formation, followed by cyclization to yield 1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole.

Key Parameters :

- Molar Ratio : Glyoxal:ammonium acetate:aldehydes = 1:2:1 (each aldehyde).

- Yield : 68–72% after recrystallization from ethanol.

- Spectroscopic Validation :

Esterification and Final Product Isolation

Acid-Catalyzed Esterification (Alternative Route)

If the intermediate exists as the carboxylic acid, esterification is achieved using ethanol and sulfuric acid (2 mol%) under reflux for 8 hours.

Steglich Esterification

For acid-sensitive substrates, a Steglich protocol using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane ensures mild conditions.

Advantages :

Analytical Data and Validation

Spectroscopic Profiles

Chromatographic Purity

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile:water = 70:30).

- Melting Point : 142–144°C.

Challenges and Optimization

Regioselectivity in Imidazole Synthesis

Competing formation of 1,4-diarylimidazole isomers is mitigated by using excess ammonium acetate and controlled stoichiometry of aldehydes.

Thioether Stability

The thioacetate group is prone to oxidation; thus, reactions are conducted under nitrogen atmosphere with antioxidants like BHT (0.1 wt%).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing EDCI with cheaper alternatives like DCC (dicyclohexylcarbodiimide) reduces production costs by 40% without compromising yield.

Solvent Recycling

Ethanol and acetonitrile are recovered via distillation, achieving 85% solvent reuse.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group is particularly important for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,5-disubstituted imidazoles , which exhibit structural diversity in their aryl substituents and side chains. Key analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Effects : The target compound’s 3-nitrophenyl and 3-chlorophenyl groups likely enhance electron-withdrawing properties and steric bulk compared to analogs with simpler aryl groups (e.g., phenyl or trifluoromethyl) .

Biological Activity

Ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an imidazole ring linked to a thioether and an ethyl acetate moiety. The presence of both chlorophenyl and nitrophenyl groups suggests potential for significant biological interactions.

Synthesis Overview:

The compound can be synthesized through a multi-step process involving the reaction of appropriate thiol derivatives with imidazole-based precursors followed by esterification with ethyl acetate. The synthetic route typically involves:

- Formation of the thioether: Reaction of 3-chlorophenyl and 3-nitrophenyl imidazole derivatives with thiol compounds.

- Esterification: Reaction with ethyl acetate under acidic conditions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit broad-spectrum antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are often reported in the range of 10-50 µg/mL, indicating moderate potency against these pathogens .

Anticancer Properties

The compound has shown promising results in anticancer assays, particularly against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). In vitro studies have reported IC50 values ranging from 15 to 30 µM, suggesting effective cytotoxicity. Mechanistic studies indicate that the compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and reduced anti-apoptotic factors .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 20 | Apoptosis via mitochondrial pathway |

| MCF-7 | 25 | Induction of oxidative stress |

Antiviral Activity

Preliminary studies suggest that the compound may inhibit viral replication, particularly in models of HIV and HCV. The mechanism appears to involve interference with viral polymerase activity, with some derivatives showing EC50 values as low as 0.35 µM against HCV NS5B polymerase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Imidazole Ring: Essential for interaction with biological targets; modifications can enhance potency.

- Chlorophenyl and Nitrophenyl Substituents: Influence lipophilicity and electronic properties, affecting cellular uptake and activity.

- Thioether Linkage: May enhance binding affinity to target proteins.

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of imidazole thioethers, including this compound, revealed significant antibacterial activity against resistant strains of E. coli. The study emphasized the importance of substituent positioning on the phenyl rings for optimal activity.

Case Study 2: Anticancer Mechanism

In vitro experiments using MCF-7 cells demonstrated that treatment with the compound led to increased reactive oxygen species (ROS) production, resulting in cell cycle arrest at the G0/G1 phase and subsequent apoptosis. Flow cytometry analysis confirmed these findings, indicating a potential therapeutic avenue for breast cancer treatment.

Q & A

Basic: What are the standard synthetic routes for ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the imidazole core. Key steps include:

- Imidazole ring assembly : Condensation of substituted phenylhydrazines with α-keto esters or via cyclization of thiourea derivatives.

- Thioether linkage introduction : Reaction of ethyl 2-chloroacetate with a pre-synthesized imidazole-2-thiol intermediate, facilitated by a base like triethylamine in solvents such as DMF or ethanol under reflux .

- Purification : Column chromatography or recrystallization to isolate the product, ensuring >95% purity.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and thioether linkage integrity (e.g., δ 4.2–4.4 ppm for ethyl ester protons) .

- IR spectroscopy : Peaks at ~1700 cm (C=O ester) and ~1250 cm (C-S bond) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 397.4 for [M+H]) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

Optimization strategies involve:

- Temperature control : Reflux in ethanol (70–80°C) for 12–24 hours maximizes imidazole cyclization efficiency .

- Catalyst screening : Testing bases (e.g., KCO vs. triethylamine) to reduce side reactions. Triethylamine is preferred for its mild basicity and solubility .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation .

Advanced: How to resolve contradictions in spectral data during structure elucidation?

Answer:

Contradictions (e.g., unexpected H NMR splitting patterns) can be addressed via:

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals .

- X-ray crystallography : Using SHELX software (e.g., SHELXL refinement) to determine crystal structure and validate bond lengths/angles .

- Computational validation : Comparing experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Advanced: How can computational methods predict the compound's biological interactions?

Answer:

- Molecular docking (AutoDock4) : Dock the compound into target protein active sites (e.g., cytochrome P450) to predict binding modes. Parameters include Lamarckian genetic algorithms and flexible side-chain adjustments .

- QSAR modeling : Correlate substituent effects (e.g., nitro group electron-withdrawing nature) with bioactivity using descriptors like logP and Hammett constants .

Advanced: How to design derivatives for enhanced bioactivity based on SAR studies?

Answer:

- Substituent modification : Replace 3-nitrophenyl with electron-deficient groups (e.g., -CF) to improve target binding. Evidence shows m-tolyl derivatives exhibit 2x higher cytotoxicity .

- Bioisosteric replacement : Substitute thioether with sulfoxide to enhance solubility while retaining activity.

- In vitro validation : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.